molecular formula C4H8N2O B1626323 5-Aminopyrrolidin-2-one CAS No. 76284-18-9

5-Aminopyrrolidin-2-one

Cat. No.: B1626323
CAS No.: 76284-18-9
M. Wt: 100.12 g/mol
InChI Key: URKYFRSLKUNMFG-UHFFFAOYSA-N
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Description

5-Aminopyrrolidin-2-one: is a cyclic amino acid derivative that has garnered significant interest due to its potential therapeutic and industrial applications. This compound belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds .

Biochemical Analysis

Biochemical Properties

5-Aminopyrrolidin-2-one is among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects

Cellular Effects

The cellular effects of this compound are not well-studied. Related pyrrolidinone derivatives have been shown to possess diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . These effects suggest that this compound may similarly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions with solvent participation. For instance, a sequential Ugi/olefination reaction can be employed to construct pyrrolidin-5-one-2-carboxamides under mild conditions with good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include pyrrolidine-2-carbaldehyde, various substituted pyrrolidinones, and other derivatives with diverse functional groups .

Scientific Research Applications

5-Aminopyrrolidin-2-one has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 5-Aminopyrrolidin-2-one stands out due to its specific amino group at the 5-position, which imparts unique reactivity and biological properties. This structural feature allows for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry and pharmacology .

Properties

IUPAC Name

5-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKYFRSLKUNMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505262
Record name 5-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76284-18-9
Record name 5-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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